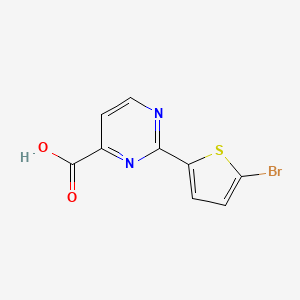

![molecular formula C6H8N4 B1374244 2-[1-(Azidomethyl)cyclopropyl]acetonitrile CAS No. 1498580-94-1](/img/structure/B1374244.png)

2-[1-(Azidomethyl)cyclopropyl]acetonitrile

説明

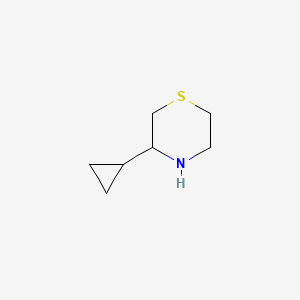

2-[1-(Azidomethyl)cyclopropyl]acetonitrile is a useful research compound. Its molecular formula is C6H8N4 and its molecular weight is 136.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Bioactive Compound Synthesis : Phomopsis sp., an endophytic fungus, produces bioactive compounds, including cytochalasins J and H, and mycotoxins, which have been isolated using acetonitrile fractions. These compounds exhibit potent inhibition of reactive oxygen species (ROS) produced by stimulated human neutrophils, acting as potential anti-inflammatory agents (Chapla et al., 2014).

Cyclopropylation Reactions : Diazo acetonitrile, valuable in organic synthesis, can be safely generated and applied in iron-catalyzed cyclopropanation and cyclopropenation reactions, leading to the synthesis of cyclopropyl nitriles (Hock et al., 2017).

Cycloaddition Processes : The photoinduced electron transfer in acetonitrile facilitates the [3+2] cycloaddition of cyclopropyl cation radical with nucleophilic alkene, producing cyclopentanes (Tomioka et al., 1989).

Catalysis in Organic Reactions : Cyclopropenium ions, such as 1-Chloro-2,3-diphenylcyclopropenium, have been used as efficient organocatalysts in Beckmann rearrangement of various ketoximes to amides/lactams (Srivastava et al., 2010).

Ring-Opening Polymerization : The surprising difference in the cationic ring-opening polymerization rate of 2-cyclopropyl-2-oxazoline versus other oxazolines has been studied, revealing that electrostatic effects dictate the observed reactivity (Goossens et al., 2013).

Applications in Organic Synthesis

Synthesis of Heterocyclic Compounds : Novel polyfunctionalized 1a,1b,2,5-tetrahydro-1H-5a-aza-cyclopropa[a]indenes have been synthesized via cyclodimerization reactions in acetonitrile, using triethylamine (Han et al., 2014).

Electrochemical Synthesis : Electrochemically initiated hydrocyanomethylation has been employed for C,N double bond structures, illustrating the versatility of acetonitrile-based reactions in organic synthesis (Windeck et al., 2006).

Ring Expansion Reactions : The formation of azepine derivatives through ring expansion reactions using 2-amino-1-azetines in acetonitrile highlights the scope of cyclopropyl compounds in synthesizing complex cyclic structures (Stierli et al., 1983).

Oxidation Processes : The electro-oxidation of alicyclic bromides in acetonitrile results in the formation of N-cycloalkylacetamide and cycloalkene, demonstrating the utility of acetonitrile in oxidation reactions (Becker & Zemach, 1979).

特性

IUPAC Name |

2-[1-(azidomethyl)cyclopropyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-4-3-6(1-2-6)5-9-10-8/h1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFPBUNDUKVJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC#N)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)

![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)

![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)

![3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1374174.png)

![Octahydropyrano[3,4-b]thiomorpholine](/img/structure/B1374175.png)

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)